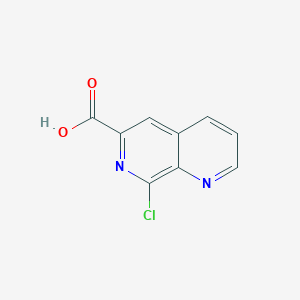

8-Chloro-1,7-naphthyridine-6-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLISLRCKZWMAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Pyridine Derivatives

Method Overview:

This approach involves the cyclization of suitably substituted pyridine derivatives, particularly 2-amino pyridine compounds bearing electron-releasing groups at specific positions to facilitate ring closure. The key is to activate the C-3 position of the pyridine ring to promote intramolecular cyclization, forming the naphthyridine core.

- The use of 6-diamino pyridine as a starting material has been shown to produce 1,8-naphthyridine derivatives efficiently due to the strong electron-donating nature of amino groups at the 6-position, which activate the C-3 site for cyclization.

- Substituents such as hydroxyl groups at the 6-position also promote ring closure, albeit with lower yields compared to diamino derivatives.

- Cyclization typically involves heating the substituted pyridine with formyl or acyl derivatives under reflux conditions, often in the presence of acids or bases to facilitate ring closure.

Representative Reaction Scheme:

2-Amino-6-chloropyridine derivatives + formaldehyde or aldehyde derivatives → cyclization → 8-Chloro-1,7-naphthyridine-6-carboxylic acid

Note:

The presence of electron-releasing groups at the 6-position significantly enhances the nucleophilicity of the C-3 position, thus improving cyclization efficiency.

Condensation of 6-Substituted 2-Aminopyridines with Carboxylic Acid Derivatives

Method Overview:

This method involves the condensation of 6-substituted 2-aminopyridines with carboxylic acid derivatives, such as benzoyl or pyruvic acids, followed by oxidative cyclization to form the fused heterocyclic system.

- Prasit Samalapa’s work demonstrated that benzaldehyde derivatives, especially those with electron-donating groups like methoxy, react with 6-substituted 2-aminopyridines to yield substituted 1,8-naphthyridines with improved yields.

- The use of benzalpyruvic acid as a key intermediate enhances the formation of the naphthyridine ring via a Doebner-type reaction, which involves initial formation of an imine or enamine, followed by cyclization and oxidation.

6-Substituted 2-aminopyridine + benzalpyruvic acid → cyclization and oxidation → 8-Chloro-1,7-naphthyridine-6-carboxylic acid

- Acidic catalysis (e.g., concentrated hydrochloric acid)

- Refluxing in ethanol or acetic acid

- Oxidation with mild oxidants to promote aromaticity

Doebner Reaction for Heterocyclic Ring Formation

Method Overview:

The Doebner reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridine synthesis by introducing electron-releasing groups at strategic positions on the pyridine ring to facilitate cyclization.

- The synthesis of substituted 1,8-naphthyridines via the Doebner reaction involves condensation of 2,6-diaminopyridine derivatives with aldehydes and pyruvic acid derivatives.

- Electron-donating groups such as amino or hydroxyl at the 6-position significantly improve yields by activating the C-3 position for nucleophilic attack on aldehyde-derived intermediates.

2,6-Diaminopyridine derivative + aldehyde (e.g., benzaldehyde or methoxybenzaldehyde) + pyruvic acid → condensation → cyclization → oxidation → 8-Chloro-1,7-naphthyridine-6-carboxylic acid

- Reflux in ethanol or acetic acid

- Catalysis with concentrated hydrochloric acid

- Use of substituted aldehydes to influence yield and substitution pattern

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of substituted pyridines | 2-Amino-6-chloropyridine derivatives | Formaldehyde, aldehydes | Reflux, acids/bases | High selectivity, good yields with diamino derivatives | Limited scope for non-diamino derivatives |

| Condensation with carboxylic acids | 6-Substituted 2-aminopyridines | Benzalpyruvic acid, aldehydes | Reflux, acid catalysis | Increased yield, versatile | Requires pre-functionalized pyridines |

| Doebner reaction | 2,6-Diaminopyridine derivatives | Aldehydes, pyruvic acid | Reflux, acid catalysis | Efficient heterocycle formation | Sensitive to substituent effects, lower yields with weak electron donors |

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Naphthyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

8-Chloro-1,7-naphthyridine-6-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it valuable in creating derivatives with tailored properties.

Synthetic Routes

The synthesis often involves the reaction of 3-aminopyridine derivatives with appropriate reagents. One common method includes the condensation of Meldrum’s acid with 3-aminopyridine derivatives, followed by chlorination to introduce the chlorine atom at the 8th position.

Biological Applications

Antimicrobial Activity

Research indicates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of specific bacterial enzymes, which can disrupt cellular functions.

Anticancer Properties

This compound has been studied for its potential anticancer effects. It primarily targets the kinase PIP4K2A, inhibiting its activity and thereby affecting the phosphoinositide signaling pathway critical for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

In laboratory studies, varying concentrations of 8-Chloro-1,7-naphthyridine-6-carboxylic acid were administered to cancer cell lines. Results showed a dose-dependent reduction in cell viability and proliferation rates, confirming its potential as an anticancer agent.

Medicinal Chemistry

Drug Development

The compound is being investigated as a pharmacophore in drug design due to its ability to interact with various biological targets. Its scaffold can be modified to enhance therapeutic efficacy and reduce side effects in drug candidates .

Industrial Applications

Material Science

In addition to its biological applications, 8-Chloro-1,7-naphthyridine-6-carboxylic acid is utilized in developing advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for applications requiring specific optical or electronic characteristics .

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects : Chlorine at position 8 enhances electrophilicity, making the compound reactive toward nucleophilic substitution, whereas fluorine at position 6 improves metabolic stability .

- Synthetic Challenges : Optimizing reaction conditions (e.g., temperature, catalysts) is critical for minimizing by-products in multi-step syntheses, as demonstrated in the production of 7-chloro-6-fluoro-1,8-naphthyridine derivatives .

Biological Activity

8-Chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid features a naphthyridine core with a chlorine atom at the 8-position and a carboxylic acid group at the 6-position. Its molecular formula is , with a molecular weight of approximately 208.6 g/mol .

Target Interactions

This compound belongs to the naphthyridine class, which is known for its broad pharmacological profile. It interacts with various biological targets, including enzymes and proteins involved in critical cellular processes. The mechanism of action typically involves:

- Enzyme Inhibition : It can inhibit bacterial enzymes, disrupting their function and leading to antimicrobial effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially altering gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including those that are resistant to conventional antibiotics. For example, studies have highlighted its potency against both Gram-positive and Gram-negative bacteria, demonstrating comparable or superior activity to established antibiotics like ciprofloxacin and vancomycin .

Biochemical Pathways

The compound's interactions can lead to multiple effects within biochemical pathways, particularly those related to microbial resistance mechanisms. Its ability to form complexes with metal ions may also enhance its enzymatic activity modulation.

Case Studies and Experimental Data

A selection of studies provides insight into the biological activity of 8-Chloro-1,7-naphthyridine-6-carboxylic acid:

Future Research Directions

Given its promising biological activities, further research on 8-Chloro-1,7-naphthyridine-6-carboxylic acid could explore:

- Synthesis of Derivatives : Investigating derivatives to enhance efficacy or reduce toxicity.

- Mechanistic Insights : Detailed studies on how it interacts at the molecular level with various biological targets.

- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. Table 1: Representative Synthetic Routes

Basic: How is the structure of 8-chloro-1,7-naphthyridine-6-carboxylic acid confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H NMR : Characteristic peaks for aromatic protons (δ 7.5–9.0 ppm) and the carboxylic acid proton (broad peak, δ ~12–14 ppm). Substituents (e.g., methyl groups) appear as singlets in δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns validate the naphthyridine core and substituents .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages with experimental values .

Advanced: How can conflicting yields from alternative synthetic routes be resolved?

Methodological Answer:

Contradictions in yields often arise from:

- Reaction Conditions : Temperature, catalyst loading, and solvent polarity. For example, hydrolysis of ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate yields 30% under mild conditions (5M NaOH, 20°C, 3 h) but may improve with higher temperatures .

- Side Reactions : Competing pathways (e.g., decarboxylation or ester degradation) reduce yields. Monitor intermediates via TLC or HPLC to identify side products .

- Purification Challenges : Low-polarity byproducts may co-elute with the target. Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) .

Recommendation : Use kinetic studies (e.g., in situ IR or NMR) to track reaction progress and identify bottlenecks .

Advanced: What mechanistic insights govern the decarboxylation of 8-chloro-1,7-naphthyridine-6-carboxylic acid derivatives?

Methodological Answer:

Decarboxylation typically proceeds via:

- Thermal Pathways : Heating the free acid (250–370°C) induces CO₂ loss. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .

- Acid/Base Catalysis : Protons or hydroxide ions stabilize transition states. Substituents (e.g., electron-withdrawing groups like Cl) accelerate decarboxylation by stabilizing the carboxylate intermediate .

Q. Experimental Design :

- Compare decarboxylation rates under inert (N₂) vs. oxidative (air) atmospheres.

- Use isotopic labeling (¹³C) to trace CO₂ evolution .

Advanced: How can 8-chloro-1,7-naphthyridine-6-carboxylic acid be functionalized for drug discovery applications?

Methodological Answer:

Key derivatization strategies include:

- Amide Formation : React the carboxylic acid with amines (e.g., α-methylbenzylamine) using coupling agents (SOCl₂, Et₃N) to form stable amides. Example: 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-7,8-dihydro-1,7-naphthyridine-6-carboxamide (67% yield) .

- Esterification : Convert the acid to activated esters (e.g., trifluoroethyl esters) for nucleophilic substitution reactions .

- Metal-Catalyzed Cross-Couplings : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 8-chloro position .

Q. Table 2: Functionalization Examples

| Reaction Type | Reagents/Conditions | Product Application | Reference |

|---|---|---|---|

| Amide Formation | SOCl₂, Et₃N, ClCH₂CH₂Cl, 20°C, 1 h | Bioactive intermediates | |

| Decarboxylation | Neat, 250°C, ? min | Core structure for inhibitors |

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts using NaOH/KOH in aqueous ethanol .

- Prodrug Strategies : Synthesize ester prodrugs (e.g., ethyl or PEGylated esters) to enhance membrane permeability .

- Co-solvent Systems : Use DMSO-water or ethanol-water mixtures (≤10% organic solvent) to maintain compound stability .

Advanced: What analytical methods resolve contradictions in spectroscopic data?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals and confirms substitution patterns .

- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., Cl position) .

- High-Resolution MS (HRMS) : Differentiates isobaric fragments (e.g., Cl vs. Br isotopes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.